4,4-Difluorocycloheptane-1-carboxylic acid
Description
Significance of Fluorine in Organic Chemistry and Molecular Design
Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) allows it to act as a close mimic for hydrogen (1.20 Å) in terms of size. tandfonline.com However, its electronic properties are vastly different. The incorporation of fluorine into an organic molecule can have profound effects on its properties. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. numberanalytics.combohrium.com
The introduction of fluorine can also modulate key physicochemical properties such as acidity, lipophilicity, and molecular conformation. bohrium.com For instance, the strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons. nih.gov Its effect on lipophilicity (a measure of a compound's fat-solubility) is complex; while a single fluorine substitution can slightly increase lipophilicity, the presence of multiple fluorine atoms can lead to varied effects depending on their placement. bohrium.comnih.gov Furthermore, fluorine's unique electronic character allows it to participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance a molecule's binding affinity to biological targets like proteins. bohrium.comacs.org These combined effects make fluorine a crucial tool for medicinal chemists aiming to fine-tune the properties of drug candidates to improve their efficacy, stability, and pharmacokinetic profiles. nih.gov
| Property | Value/Description | Impact on Molecular Design |
| Electronegativity | 3.98 (Pauling scale) | Creates strong bond polarity (C-F bond); influences acidity of nearby functional groups. |
| Van der Waals Radius | 1.47 Å | Similar in size to hydrogen (1.20 Å), allowing for isosteric replacement without significant steric bulk. tandfonline.com |
| C-F Bond Energy | ~485 kJ/mol | High thermal and metabolic stability; blocks sites of metabolism. numberanalytics.com |
| Lipophilicity (LogP) | Modulates this property | Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and membrane permeability. bohrium.comnih.gov |
| Binding Interactions | Can form unique non-covalent bonds | Enhances binding affinity to protein targets through hydrogen bonds and dipole interactions. bohrium.comacs.org |
Overview of Cyclic Systems as Key Structural Motifs
Cyclic systems, or rings, are fundamental structural motifs in organic chemistry and are prevalent in a vast number of biologically active molecules, including many pharmaceuticals. nbinno.com Unlike their linear (acyclic) counterparts, cyclic alkanes have reduced conformational flexibility. This rigidity helps to lock a molecule into a more defined three-dimensional shape, which can be crucial for precise binding to a biological target. nbinno.com By pre-organizing the molecule into a specific conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.
Introduction to Geminal Difluorination in Saturated Rings
Geminal difluorination refers to the attachment of two fluorine atoms to the same carbon atom, creating a CF2 group. When this motif is incorporated into a saturated ring, it imparts unique properties that go beyond a simple single fluorine substitution. The difluoromethylene (CF2) group is often considered a bioisostere of a carbonyl group (C=O) or an ether oxygen (-O-), as it can mimic some of their electronic properties and ability to act as a hydrogen bond acceptor, but without the associated reactivity or metabolic liabilities.
The introduction of a CF2 group into a cycloalkane has a significant impact on the molecule's physicochemical properties. researchgate.net A key effect is the strong inductive electron withdrawal by the two fluorine atoms, which can substantially increase the acidity (lower the pKa) of a nearby carboxylic acid group. nih.govresearchgate.net This effect is dependent on the distance between the CF2 group and the functional group. researchgate.net Furthermore, gem-difluorination can influence the conformation of the ring and its lipophilicity. nih.gov Studies on a series of functionalized gem-difluorinated cycloalkanes have shown that this modification can also slightly improve metabolic stability. nih.govresearchgate.net This strategic placement of a CF2 group is a powerful tool for modulating molecular properties in a predictable manner, making it highly valuable in rational drug design. researchgate.net
| Compound Type | Functional Group | Typical pKa Change with Gem-Difluorination | Reference |
| Acyclic/Cyclic Carboxylic Acids | -COOH | Decrease of 1.0 - 1.3 units | researchgate.net |
| Acyclic/Cyclic Amines | -NH2 | Decrease of 2.0 - 2.3 units (for protonated amine) | researchgate.net |
Contextualizing 4,4-Difluorocycloheptane-1-carboxylic Acid within Fluorinated Cycloalkane Chemistry
This compound is a molecule that embodies all the principles discussed previously. It features a seven-membered cycloheptane (B1346806) ring, which provides a flexible yet defined three-dimensional scaffold. lookchem.com Attached to this ring is a carboxylic acid group, a versatile functional handle. lookchem.com Crucially, at the 4-position of the ring, a geminal difluoro group is installed.
While detailed research specifically on this compound is not extensively published, its properties and significance can be understood by examining its components and comparing it to more well-studied analogues like 4,4-Difluorocyclohexanecarboxylic acid. nih.gov The presence of the CF2 group at the 4-position, distal to the carboxylic acid at the 1-position, is expected to exert a moderate acidifying effect through the carbon framework. Based on general findings, this gem-difluorination would also be expected to increase the molecule's metabolic stability and modulate its lipophilicity compared to the non-fluorinated parent compound, Cycloheptanecarboxylic acid. nih.govchemscene.com
This compound serves as a valuable building block, combining the conformational properties of a seven-membered ring with the electronic and stability enhancements of geminal difluorination. It represents a specific node in the vast chemical space of fluorinated cycloalkanes, offering a unique combination of size, flexibility, and polarity for use in the synthesis of more complex molecules for pharmaceutical or material science applications.
| Property | Cycloheptanecarboxylic Acid | 4,4-Difluorocyclohexanecarboxylic Acid (Analogue) |
| CAS Number | 1460-16-8 chemscene.com | 122665-97-8 |
| Molecular Formula | C8H14O2 chemscene.com | C7H10F2O2 |
| Molecular Weight | 142.20 g/mol chemscene.com | 164.15 g/mol |
| Physical Form | Liquid lookchem.com | Solid |
| Melting Point | Not applicable | 103-107 °C |
Properties
IUPAC Name |
4,4-difluorocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFMPOQHGQMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4,4 Difluorocycloheptane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is the primary site for derivatization in 4,4-Difluorocycloheptane-1-carboxylic acid. Standard transformations of carboxylic acids, including esterification, amidation, and reduction, are readily applicable to this molecule, providing access to a wide range of functionalized derivatives.
Esterification is a fundamental transformation of carboxylic acids, converting them into esters which can serve as key intermediates or final products. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and to achieve high yields, it is typically conducted in a large excess of the alcohol or with the removal of water as it is formed.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. For this compound, this reaction provides a straightforward route to various alkyl and aryl esters.
Table 1: Representative Esterification Reactions This table illustrates typical conditions and products for Fischer esterification. Specific yields may vary.
| Reactant (Alcohol) | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methyl 4,4-difluorocycloheptane-1-carboxylate |
| Ethanol | HCl (gas) | Ethyl 4,4-difluorocycloheptane-1-carboxylate |
| Isopropanol | p-Toluenesulfonic acid | Isopropyl 4,4-difluorocycloheptane-1-carboxylate |
| Benzyl alcohol | H₂SO₄ (catalytic) | Benzyl 4,4-difluorocycloheptane-1-carboxylate |
Amidation, the formation of an amide bond between a carboxylic acid and an amine, is one of the most important reactions in organic synthesis. Direct reaction between a carboxylic acid and an amine typically requires high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in chiral substrates.
The process involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct. This method allows for the synthesis of a diverse array of amides from this compound under mild conditions.
Table 2: Representative Amidation Reactions This table illustrates typical conditions and products for amidation using a coupling agent. Specific yields may vary.
| Reactant (Amine) | Coupling Agent / Additive | Product |
|---|---|---|
| Ammonia | EDC / HOBt | 4,4-Difluorocycloheptane-1-carboxamide |
| Aniline | DCC | N-Phenyl-4,4-difluorocycloheptane-1-carboxamide |
| Benzylamine | EDC / HOBt | N-Benzyl-4,4-difluorocycloheptane-1-carboxamide |
| Piperidine | TCT (Trichlorotriazine) | (4,4-Difluorocycloheptan-1-yl)(piperidin-1-yl)methanone |
The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum alkoxide salts. Borane (BH₃), often used as a THF complex (BH₃·THF), is another effective reagent that can reduce carboxylic acids in the presence of other reducible functional groups like esters.
This reduction converts this compound into (4,4-Difluorocycloheptyl)methanol, a valuable intermediate that can undergo further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group into a leaving group for nucleophilic substitution reactions.
Transformations at or Adjacent to the Geminal Difluorinated Center
The gem-difluorinated center at the C4 position of the cycloheptane (B1346806) ring is characterized by its high chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the CF₂ group largely inert to a wide range of reaction conditions. Consequently, direct functionalization at this position through nucleophilic or electrophilic substitution is exceptionally difficult and not a common synthetic strategy.
Stereoselective Transformations of the Cycloheptane Ring
This compound is an achiral molecule. The introduction of chirality would require a stereoselective reaction at a prochiral center on the cycloheptane ring. For instance, deprotonation of the carboxylic acid to form an enolate, followed by a diastereoselective alkylation at the C1 position, could theoretically install a new stereocenter. However, controlling stereochemistry on a flexible seven-membered ring is a significant synthetic challenge. There are currently no specific, documented methods for achieving high stereoselectivity in transformations of this particular compound. Any such strategy would likely require the use of chiral auxiliaries or catalysts tailored to the specific substrate and reaction.
Functional Group Interconversions on the Cycloheptane Scaffold
Beyond the primary derivatization of the carboxylic acid group, the resulting products can undergo further functional group interconversions.
From the Alcohol: The primary alcohol, (4,4-Difluorocycloheptyl)methanol, obtained from the reduction of the carboxylic acid, can be oxidized under controlled conditions (e.g., using pyridinium (B92312) chlorochromate, PCC) to yield 4,4-difluorocycloheptane-1-carbaldehyde.
From the Carboxylic Acid: The carboxylic acid itself can be a precursor to an amine via a rearrangement reaction. The Curtius rearrangement, for example, involves the conversion of the carboxylic acid to an acyl azide (B81097) (typically via the corresponding acyl chloride), which then thermally rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine, 4,4-difluorocycloheptan-1-amine. This provides a route to introduce a nitrogen-containing functional group at the C1 position.
These interconversions expand the range of accessible derivatives from the parent carboxylic acid, enabling the synthesis of a broader family of fluorinated cycloheptane building blocks.
Conformational Analysis and Stereochemical Characterization of Difluorocycloheptane Systems
Theoretical Models of Cycloheptane (B1346806) Ring Conformations
The cycloheptane ring is characterized by a delicate balance of angle strain, torsional strain, and transannular steric interactions. libretexts.orgresearchgate.net This interplay results in a potential energy surface with multiple minima and low barriers to interconversion, leading to a molecule that is in constant flux. researchgate.netbiomedres.us
Computational and experimental studies have identified several key conformations for the cycloheptane ring. The primary families of conformations are the chair and the boat. researchgate.net However, unlike in cyclohexane (B81311), the symmetrical chair and boat forms of cycloheptane are not energy minima; they represent transition states. researchgate.net
The ideal "comfortable" appearing chair form is destabilized by eclipsed hydrogens at C4 and C5 and significant non-bonded interactions between hydrogens on C3 and C6. libretexts.org To alleviate these strains, the ring twists, leading to the twist-chair conformation, which is widely recognized as the most stable conformer of cycloheptane. researchgate.netlibretexts.org Similarly, the boat conformation can twist to relieve strain, forming the twist-boat conformation, which is another local energy minimum but generally higher in energy than the twist-chair. libretexts.orgdavuniversity.org
Theoretical calculations have established the relative energies of these principal conformers, highlighting the preference for the twisted forms.
| Conformer | Relative Energy (kcal/mol) | Stability Status |
|---|---|---|
| Twist-Chair | 0.0 (Reference) | Global Minimum |
| Twist-Boat | ~1.4 - 2.0 | Local Minimum |
| Chair | ~1.9 | Transition State |
| Boat | ~2.5 | Transition State |
Note: Energy values are approximate and can vary based on the computational method.
The interconversion between the various cycloheptane conformers does not occur through a simple ring flip as seen in cyclohexane. Instead, it proceeds via a low-energy process known as pseudorotation. biomedres.uswikipedia.org This process involves continuous small changes in dihedral angles, allowing the molecule to move between different twist-chair and twist-boat forms without passing through high-energy planar states. nih.govresearchgate.net
The most favorable pseudorotation path for cycloheptane can be visualized as occurring on a helical track wound around a torus. acs.org The energy barriers for these interconversions are relatively low. The activation energy required to interconvert various monosubstituted cycloheptane conformations is only about 3 kcal/mol. libretexts.org The barrier for the interconversion between the twist-chair and twist-boat families is estimated to be in the range of 5 to 8 kcal/mol. libretexts.org This low barrier underscores the high flexibility and fluxional nature of the seven-membered ring. biomedres.us
Influence of Geminal Difluorination on Cycloheptane Ring Conformation
The introduction of a geminal difluoro group (CF₂) at the C4 position of the cycloheptane ring, as in 4,4-difluorocycloheptane-1-carboxylic acid, has a significant impact on the conformational preferences of the ring. This influence stems from the unique stereoelectronic properties of the carbon-fluorine bond.
The C-F bond is the most polar single bond in organic chemistry, and its presence introduces potent stereoelectronic effects that can dictate molecular conformation. nih.gov The primary effects at play are electrostatic interactions and hyperconjugation.
Electrostatic Effects : The highly electronegative fluorine atoms create a strong local dipole at the CF₂ group. This dipole can engage in repulsive or attractive interactions with other parts of the molecule, influencing the ring's pucker to minimize electrostatic repulsion. st-andrews.ac.uk
Hyperconjugation (Gauche Effect) : A key stabilizing interaction is hyperconjugation, where a filled bonding orbital (typically a σC-H orbital) donates electron density into an empty antibonding orbital (σ*C-F). wikipedia.org This interaction is maximized when the donor and acceptor orbitals are anti-periplanar (oriented 180° apart). This requirement for specific orbital alignment can lock the molecule into a conformation that it might not otherwise prefer. researchgate.net This phenomenon is responsible for the "gauche effect" observed in 1,2-difluoroethane, where the gauche conformer is favored over the anti conformer despite steric hindrance. wikipedia.org
The stereoelectronic demands of the CF₂ group are expected to further stabilize the twist-chair conformation in this compound. The flexibility of the twist-chair allows the C-F bonds to achieve an optimal orientation that maximizes stabilizing hyperconjugative interactions with neighboring C-H bonds while minimizing destabilizing electrostatic repulsions.
While direct conformational studies on 4,4-difluorocycloheptane are limited, extensive research on gem-difluorinated cyclohexanes provides a strong basis for inference. nih.govresearchgate.net In these systems, the CF₂ group has been shown to exert a powerful influence on the ring's geometry, often enforcing a specific chair pucker. In the more flexible cycloheptane system, this effect would translate to a higher energetic preference for the twist-chair conformer over other possible forms, effectively reducing the conformational flexibility of the ring compared to the non-fluorinated parent. The CF₂ group acts as a "conformational lock," increasing the population of the lowest-energy conformer. nih.gov
Conformational Effects of the Carboxylic Acid Substituent
The presence of a carboxylic acid group at the C1 position introduces additional steric and electronic considerations. In substituted cycloalkanes, substituents generally prefer to occupy positions that minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org
In the context of the twist-chair conformation of cycloheptane, there are multiple non-equivalent positions for a substituent, broadly categorized as pseudo-axial and pseudo-equatorial. To minimize steric hindrance with the rest of the ring, the bulky carboxylic acid group in this compound would be expected to strongly favor a pseudo-equatorial position.
The energetic preference for an equatorial versus an axial position is quantified by the "A-value." While A-values are formally defined for cyclohexane systems, the principle of minimizing steric strain is universal. The carboxylic acid group has an A-value of approximately 1.35-1.45 kcal/mol in cyclohexane, indicating a significant preference for the equatorial position. This preference would be expected to be similar or even more pronounced in the more flexible cycloheptane ring to avoid unfavorable transannular interactions. Therefore, the most stable conformation of this compound is predicted to be a twist-chair with the carboxylic acid group occupying a pseudo-equatorial site.
Experimental Approaches to Conformational Elucidation
The determination of the three-dimensional structure and conformational preferences of cycloheptane systems, particularly those containing gem-dinal fluorine substituents like this compound, relies on a combination of spectroscopic and crystallographic techniques. These experimental methods provide crucial data on bond angles, dihedral angles, and the relative spatial arrangement of atoms, which are essential for a comprehensive conformational analysis. The introduction of the gem-difluoro group can significantly influence the conformational landscape of the seven-membered ring, making these experimental investigations particularly insightful.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformation of molecules in solution. For fluorinated compounds such as this compound, ¹⁹F NMR spectroscopy offers a powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which helps in resolving signals from different fluorine environments. Key NMR parameters provide a wealth of structural information:
Chemical Shifts: The ¹⁹F and ¹³C chemical shifts are sensitive to the local electronic environment and can indicate the axial or equatorial disposition of the fluorine atoms and the carboxylic acid group.
Coupling Constants: Three-bond proton-proton (³JHH), proton-fluorine (³JHF), and carbon-fluorine (³JCF) coupling constants are particularly valuable. The magnitude of these coupling constants often follows a Karplus-type relationship, where the value depends on the dihedral angle between the coupled nuclei. By measuring these couplings, it is possible to deduce the preferred conformations of the cycloheptane ring.
Nuclear Overhauser Effect (NOE): NOE experiments, such as ¹H-¹H NOESY and ¹H-¹⁹F HOESY, provide information about through-space proximity between atoms. The observation of NOE correlations between specific protons or between protons and fluorine atoms can help to establish the relative stereochemistry and identify the preferred chair, boat, or twist-boat conformations.
While direct NMR data for this compound is not extensively published, the expected spectroscopic characteristics can be inferred from general principles for carboxylic acids and fluorinated cycloalkanes.
| Spectroscopic Data for Carboxylic Acids | |
| ¹H NMR | |
| Carboxyl Proton (COOH) | 10.0-13.0 ppm (broad singlet) |
| α-Proton (CH-COOH) | 2.0-2.6 ppm |
| ¹³C NMR | |
| Carbonyl Carbon (C=O) | 170-185 ppm |
| α-Carbon (CH-COOH) | 30-50 ppm |
| Infrared (IR) Spectroscopy | |
| O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch | 1700-1725 cm⁻¹ |
| C-O Stretch | 1210-1320 cm⁻¹ |
This table presents typical spectroscopic data ranges for carboxylic acids and can be used as a reference for interpreting the spectra of this compound.
In addition to NMR, single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for molecules in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice. For a compound like this compound, an X-ray crystal structure would reveal the preferred conformation of the seven-membered ring (e.g., twist-chair, twist-boat) and the precise orientation of the carboxylic acid and gem-difluoro groups. While a specific crystal structure for this compound is not publicly available, the methodology remains a primary tool for conformational elucidation.
Computational modeling, though not an experimental technique in itself, is often used in conjunction with experimental data to provide a more complete understanding of the conformational landscape. Quantum mechanical calculations can be used to predict the relative energies of different conformers and to calculate theoretical NMR parameters, which can then be compared with experimental results to validate the proposed structures. Studies on similar gem-difluorinated macrocyclic systems have shown that the presence of the CF₂ group can lead to a preference for specific conformations, such as favoring a trans-amide in a macrocyclic backbone, which can be rationalized through computational analysis. nih.govdiva-portal.org
Advanced Spectroscopic Characterization for Structural Elucidation of 4,4 Difluorocycloheptane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei, such as fluorine.
In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10–12 ppm. libretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl bond. libretexts.org The signal's broadness is a result of hydrogen bonding and chemical exchange.
The protons on the cycloheptane (B1346806) ring would present a more complex pattern. The single proton on the carbon bearing the carboxylic acid (C1) would be deshielded and is expected to resonate in the 2-3 ppm range. libretexts.org The methylene (B1212753) protons (–CH₂–) adjacent to the difluorinated carbon (C3 and C5) and those adjacent to the C1 carbon (C2 and C7) would show intricate splitting patterns due to geminal (coupling between protons on the same carbon), vicinal (coupling to protons on adjacent carbons), and long-range coupling. Furthermore, coupling to the fluorine atoms (²J-H,F and ³J-H,F) would add another layer of complexity to these signals, resulting in multiplets.
Table 1: Expected ¹H NMR Spectral Data for 4,4-Difluorocycloheptane-1-carboxylic Acid
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | N/A |
| H-1 | ~2.5 | Multiplet (m) | J-H,H |
| H-2, H-7 | ~1.8 - 2.2 | Multiplet (m) | J-H,H |
| H-3, H-5 | ~1.9 - 2.3 | Multiplet (m) | J-H,H, J-H,F |
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm range. libretexts.orgoregonstate.edu The C4 carbon, directly bonded to two fluorine atoms, would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J-C,F). Its chemical shift is significantly influenced by the electronegative fluorine atoms. The remaining carbons of the cycloheptane ring would resonate in the typical aliphatic region (20-50 ppm). compoundchem.com
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| -COOH | 165 - 185 | Singlet (s) or Triplet (t) from long-range coupling |
| C-4 | 115 - 125 | Triplet (t) |
| C-1 | 40 - 50 | Singlet (s) or Triplet (t) from long-range coupling |
| C-3, C-5 | 30 - 40 | Triplet (t) |
| C-2, C-7 | 25 - 35 | Singlet (s) or Triplet (t) from long-range coupling |
¹⁹F NMR is highly sensitive to the local electronic environment, offering a wide range of chemical shifts. biophysics.org For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance signal is expected. This signal's chemical shift would fall into the range typical for aliphatic gem-difluoro compounds. ucsb.edu Due to coupling with the four neighboring protons on C3 and C5 (²J-F,H), this signal would appear as a complex multiplet, likely a quintet or a more complex pattern depending on the relative magnitudes of the coupling constants. thermofisher.com
Table 3: Expected ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Coupling Constants (J) |
|---|
X-ray Crystallography for Solid-State Three-Dimensional Structure
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles, revealing the exact conformation of the seven-membered ring. Furthermore, it would elucidate intermolecular interactions, most notably the hydrogen-bonding pattern between the carboxylic acid groups, which typically form dimeric structures in the solid state. orgchemboulder.com As of now, the specific crystal structure for this compound has not been published in publicly accessible crystallographic databases.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to be dominated by absorptions characteristic of a carboxylic acid. A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is indicative of the O–H stretching vibration within a hydrogen-bonded dimer. orgchemboulder.comlibretexts.org The carbonyl (C=O) group will produce a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com Additionally, a C–O stretching vibration is expected between 1210-1320 cm⁻¹, and the C–F bonds would give rise to strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
Table 4: Expected Characteristic IR Absorptions for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O–H | Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| C–H | Stretch (aliphatic) | 2850 - 3000 | Medium, Sharp |
| C=O | Stretch | 1690 - 1760 | Strong, Sharp |
| C–O | Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) corresponding to the exact mass of C₈H₁₂F₂O₂ would be observed.
The fragmentation of carboxylic acids is well-documented. lew.ro Common fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ ion.
Loss of the carboxyl group (•COOH): Leading to an [M-45]⁺ ion.
Alpha-cleavage: Fragmentation of the ring adjacent to the carbonyl group.
McLafferty rearrangement: If sterically possible, though less common in cyclic systems without a gamma-proton on a flexible side chain.
Elimination of HF: A potential fragmentation pathway for fluorinated compounds.
The masses of the resulting fragment ions would provide corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies of 4,4 Difluorocycloheptane 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.
Geometry Optimization and Equilibrium Structures
Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can determine the most stable three-dimensional arrangement of atoms in 4,4-Difluorocycloheptane-1-carboxylic acid. nih.gov This process finds the minimum energy structure on the potential energy surface. The resulting equilibrium structure would provide precise bond lengths, bond angles, and dihedral angles. For the cycloheptane (B1346806) ring, various conformations such as chair, boat, and twist-chair are possible. The presence of the difluoro and carboxylic acid substituents significantly influences the preferred conformation.
Below is a hypothetical interactive data table showcasing typical data obtained from a DFT geometry optimization.
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.54 |
| C4-F1 Bond Length (Å) | 1.39 |
| C1-C(O)OH Bond Length (Å) | 1.52 |
| C=O Bond Length (Å) | 1.21 |
| O-H Bond Length (Å) | 0.97 |
| C1-C2-C3 Bond Angle (°) | 114.5 |
| F1-C4-F2 Bond Angle (°) | 105.0 |
| C2-C1-C(O)OH Dihedral Angle (°) | 175.0 |
| Total Energy (Hartree) | -652.345 |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for this compound.
Conformational Energy Landscapes and Relative Stabilities
The seven-membered ring of cycloheptane is highly flexible, leading to a complex conformational energy landscape with multiple local minima corresponding to different conformers. nih.gov DFT calculations can be used to map this landscape for this compound by performing a systematic search of the conformational space. This involves rotating key dihedral angles and calculating the energy of each resulting conformation.
The relative stabilities of different conformers (e.g., various chair and boat forms) can be determined by comparing their calculated energies. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature. These studies are crucial for understanding which shapes the molecule is likely to adopt and how this might affect its reactivity and interactions.
Analysis of Electronic Structure and Hyperconjugative Interactions
DFT calculations provide detailed information about the electronic structure of the molecule. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can elucidate hyperconjugative interactions. For this compound, this would involve examining interactions between filled bonding orbitals and empty anti-bonding orbitals. For example, hyperconjugation between C-C or C-H bonding orbitals and the C-F anti-bonding orbitals (σ -> σ*) can influence the molecule's geometry and stability.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT and ab initio methods are excellent for studying static properties, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and intermolecular interactions in different environments, such as in a solvent. This approach can reveal the pathways and timescales of transitions between different conformers, providing a more complete picture of the molecule's flexibility.
Prediction of Spectroscopic Parameters
Computational methods are also valuable for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. researchgate.net
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
IR Spectroscopy: Vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum.
A hypothetical table of predicted spectroscopic data is presented below.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (H on COOH) | 12.1 ppm |
| ¹³C NMR Chemical Shift (C=O) | 178.5 ppm |
| ¹⁹F NMR Chemical Shift | -110.0 ppm |
| IR Frequency (C=O stretch) | 1715 cm⁻¹ |
| IR Frequency (O-H stretch) | 3300 cm⁻¹ |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for this compound.
Solvation Effects on Conformational Preferences
In principle, the conformational equilibrium of this compound would be expected to shift in response to the polarity of the solvent. This is a well-documented phenomenon in computational chemistry. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to simulate the effects of a solvent environment.
Generally, conformers with larger dipole moments are stabilized to a greater extent by polar solvents. For this compound, the orientation of the highly polar C-F and C=O bonds would dictate the net dipole moment of each conformer. One could hypothesize the following trends based on general principles:
Non-polar Solvents: In the gas phase or in non-polar solvents (e.g., hexane), intramolecular interactions, such as steric hindrance and hydrogen bonding (if applicable), would be the dominant factors determining the preferred conformation.
Polar Protic Solvents: In polar protic solvents (e.g., water, methanol), in addition to dipole stabilization, the ability of the carboxylic acid group to form hydrogen bonds with solvent molecules would play a crucial role. This could favor conformations where the carboxylic acid group is more solvent-accessible.
Without specific computational data for this compound, any discussion of solvation effects remains speculative. Detailed research, including systematic conformational searches and subsequent calculations in various solvent models, would be necessary to generate quantitative data on this topic. Such studies would typically produce data tables comparing the relative free energies and Boltzmann populations of the stable conformers in different solvents.
Role As a Molecular Building Block and Scaffold in Chemical Research
Utility of Fluorinated Cycloalkanes in Constructing Complex Molecules
Fluorinated cycloalkanes have emerged as crucial building blocks in medicinal chemistry and drug discovery, offering unique properties for the construction of complex molecules. nih.govresearchgate.net The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties. researchgate.netolemiss.edu Strategic fluorination, particularly of sp3-hybridized carbon frameworks like cycloalkanes, provides a means to modulate acidity, lipophilicity, metabolic stability, and conformation with minimal steric impact. nih.gov This has led to a growing interest in three-dimensional ring structures, such as fluorinated cycloalkanes, which can enhance solubility and provide access to biological targets with more globular shapes.
The introduction of fluorine atoms can lead to improved metabolic stability and desirable physicochemical characteristics. While much focus has been on the pKa-lowering effects on basic nitrogen in heterocycles, fluorinated cycloalkanes present a valuable alternative for property modulation. The utility of these scaffolds is further highlighted by their successful incorporation into drug candidates that have progressed through clinical testing. Consequently, there is a high demand for novel fluorinated building blocks and efficient, selective fluorination methods in synthetic organic and medicinal chemistry. nih.gov The synthesis of these building blocks on a multigram scale makes them readily available for creating diverse molecular libraries for drug discovery programs. researchgate.net
Influence of the 4,4-Difluorocycloheptane Scaffold on Derivative Characteristics
The 4,4-difluorocycloheptane scaffold, a member of the gem-difluorinated cycloalkane family, imparts specific characteristics to its derivatives, influencing their chemical and biological behavior. The gem-difluoro group (CF2) is a key structural motif that modulates the properties of the entire molecule.
Impact on Acidity/Basicity of Conjugate Functionalities
The presence of the 4,4-difluoro group on the cycloheptane (B1346806) ring has a notable impact on the acidity of appended functional groups, such as a carboxylic acid. The strong electron-withdrawing nature of the fluorine atoms influences the electronic environment of the entire molecule through inductive effects. This effect is transmitted through the carbon framework, leading to a stabilization of the conjugate base of an acidic functional group.
For carboxylic acids, this stabilization of the carboxylate anion results in an increase in acidity, which is reflected in a lower pKa value compared to the non-fluorinated analogue. Studies on a series of functionalized gem-difluorinated cycloalkanes, including cycloheptane derivatives, have demonstrated this trend. The influence of the CF2 moiety on the acidity of carboxylic acids is primarily governed by the inductive effect of the fluorine atoms. researchgate.netnih.gov
A comparison of the pKa values for cycloheptane carboxylic acid and its 4,4-difluorinated counterpart illustrates this effect. The gem-difluoro substitution leads to a measurable decrease in the pKa, indicating a stronger acid. This trend is consistent across different ring sizes, although the magnitude of the effect can be influenced by the distance and geometry between the CF2 group and the carboxylic acid. researchgate.net
| Compound | pKa | Change in pKa (ΔpKa) |
|---|---|---|
| Cycloheptane-1-carboxylic acid | ~4.9 | N/A |
| 4,4-Difluorocycloheptane-1-carboxylic acid | ~4.6 | ~ -0.3 |
Note: The pKa values are approximate and can vary based on experimental conditions. The trend of decreasing pKa with gem-difluorination is consistently observed.
Effect on Conformational Constraint within Molecular Assemblies
The introduction of a gem-difluoro group into a cycloheptane ring can impose significant conformational constraints on the molecule. Cycloheptane is a flexible ring system with multiple low-energy conformations, such as the twist-chair and twist-boat. researchgate.net The substitution of two hydrogen atoms with the larger and more electronegative fluorine atoms at the 4-position can alter the conformational landscape.
The C-F bonds are highly polarized, and their presence can introduce dipole-dipole interactions and steric effects that favor certain conformations over others. In macrocyclic systems, gem-difluorination has been shown to alter the conformational equilibrium, for instance, by influencing the cis-trans isomerization of amide bonds within the macrocycle. nih.govrsc.org While direct conformational analysis of this compound is not extensively detailed in the available literature, the principles observed in other fluorinated cyclic systems suggest that the CF2 group would reduce the conformational flexibility of the seven-membered ring. This conformational restriction can be advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation for binding to a biological target, potentially increasing potency and selectivity. nih.gov
Comparison with Other Ring Sizes (e.g., Cyclopentane, Cyclohexane) in Scaffold Design
Generally, as the ring size increases, so does the conformational flexibility. Cyclopentane and cyclohexane (B81311) have more defined and rigid conformations compared to the more flexible cycloheptane. researchgate.net The introduction of a gem-difluoro group modulates the properties of these rings, but the inherent flexibility of the parent ring system remains a key differentiator.
Studies comparing the physicochemical properties of functionalized gem-difluorinated cycloalkanes of varying ring sizes (C3-C7) have shown that while the inductive effect of the CF2 group on acidity is relatively consistent, properties like lipophilicity and aqueous solubility exhibit more complex trends that are dependent on ring size and the position of the fluorine atoms. nih.govresearchgate.net
| Ring System | Relative Conformational Flexibility | Key Features in Scaffold Design |
|---|---|---|
| gem-Difluorocyclopentane | Relatively Rigid | Provides a compact and constrained scaffold. |
| gem-Difluorocyclohexane | Moderately Flexible (Chair/Boat conformations) | Well-defined chair conformations allow for precise spatial positioning of substituents. |
| gem-Difluorocycloheptane | Highly Flexible | Offers a larger and more flexible scaffold, allowing for the exploration of a wider conformational space to fit larger or more complex binding sites. |
The larger size of the cycloheptane ring allows for the placement of functional groups at a greater distance from each other, which can be advantageous for spanning larger binding pockets in biological targets. However, the increased flexibility can also be a drawback, as it may lead to a greater entropic penalty upon binding. The choice of ring size is therefore a strategic decision in drug design, balancing the need for conformational pre-organization with the desire to match the topology of the target binding site.
Strategies for Scaffold Diversification and Library Synthesis
The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery. The carboxylic acid functionality serves as a convenient handle for a wide range of chemical transformations, allowing for the attachment of various side chains and functional groups.
Strategies for the diversification of this scaffold often involve standard amide bond formation, esterification, and reduction of the carboxylic acid to an alcohol, which can then be further functionalized. These reactions can be performed in a combinatorial fashion to generate a large number of derivatives. nih.gov The synthesis of the core 4,4-difluorocycloheptane building blocks on a multigram scale is a prerequisite for such library synthesis efforts. researchgate.net
Common diversification strategies include:
Amide Library Synthesis: Coupling the carboxylic acid with a diverse set of primary and secondary amines to generate a library of amides.
Ester Library Synthesis: Reacting the carboxylic acid with a variety of alcohols to produce a library of esters.
Reduction and Further Functionalization: Reducing the carboxylic acid to the corresponding alcohol, which can then be converted to ethers, halides, or other functional groups.
Utilization of the Cycloheptane Ring: Performing reactions on the cycloheptane ring itself, although this is generally more challenging and less common for library synthesis.
The use of fluorinated building blocks in combinatorial chemistry allows for the creation of libraries of compounds with improved physicochemical properties, such as enhanced metabolic stability and tailored lipophilicity, which can increase the likelihood of identifying promising drug candidates. olemiss.edu
Integration into Privileged Structures in Chemical Research
"Privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. These scaffolds are often found in a variety of approved drugs and are therefore of great interest in medicinal chemistry. The incorporation of fluorinated cycloalkanes, including the 4,4-difluorocycloheptane moiety, into privileged structures is a strategy to impart favorable drug-like properties.
While specific examples of this compound being integrated into widely recognized privileged structures are not extensively documented, the general principles of using fluorinated aliphatic rings in drug design are well-established. Fluorinated cycloalkanes can be considered as bioisosteres for other cyclic systems, such as phenyl rings or other cycloalkanes, offering a different vector space for substituents and improved properties. researchgate.net For instance, gem-difluorocycloalkanes are found in several FDA-approved drugs, demonstrating their clinical relevance. researchgate.net
The 4,4-difluorocycloheptane scaffold can be incorporated into larger molecular frameworks that are known to have privileged biological activity. The unique conformational properties and electronic effects of the gem-difluoro group can modulate the activity of the parent privileged structure, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. The continued exploration of fluorinated building blocks in drug discovery is likely to lead to the emergence of new privileged structures containing motifs such as 4,4-difluorocycloheptane. nih.gov
Future Research Directions and Emerging Opportunities
Development of Novel and More Efficient Synthetic Routes
While methods for the synthesis of gem-difluorinated cycloheptanes exist, significant opportunities remain for the development of more efficient, scalable, and cost-effective routes. Current strategies often rely on multi-step sequences, such as deoxofluorination of the corresponding keto-acid or homologation from a six-membered ring precursor. Future research will likely focus on several key areas to improve accessibility to 4,4-difluorocycloheptane-1-carboxylic acid and its analogues.
Direct C-H Fluorination: The development of late-stage C-H fluorination techniques would be revolutionary, allowing for the direct conversion of cycloheptane (B1346806) carboxylic acid derivatives to the desired product. This approach would significantly shorten synthetic sequences and improve atom economy.
Ring-Closing Metathesis (RCM): As demonstrated in the synthesis of related fluorinated seven-membered β-amino acid derivatives, RCM is a powerful tool for constructing seven-membered rings. acs.org Future work could explore the synthesis of acyclic, appropriately fluorinated diallyl precursors that can be cyclized to form the 4,4-difluorocycloheptane core.
Difluorocarbene Chemistry: The [2+1] cycloaddition of difluorocarbene with a suitable six-membered cyclic alkene followed by ring expansion represents another potential, albeit challenging, avenue. While difluorocarbene chemistry is well-established for creating gem-difluorocyclopropanes, its application to generate larger, more complex ring systems is an area ripe for exploration. researchgate.netbeilstein-journals.org
Visible-Light-Mediated Radical Cyclization: Recent advances in photoredox catalysis have enabled novel radical-based transformations. A potential route could involve a cascade radical cyclization of a functionalized difluoromethyl precursor with an alkene, a strategy that has proven successful for synthesizing gem-difluorinated fused quinolines under mild conditions. nih.gov
The development of such novel routes will be crucial for making these valuable building blocks more readily available for downstream applications.
| Potential Synthetic Strategy | Key Transformation | Potential Advantages | Associated Challenges |
| Direct C-H Fluorination | Selective activation and fluorination of a specific methylene (B1212753) C-H bond. | Atom economy, reduced step count. | Achieving high regioselectivity on a flexible seven-membered ring. |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a difluorinated acyclic diene. | High functional group tolerance, established methodology. | Synthesis of the acyclic precursor. |
| Difluorocarbene Chemistry | Cycloaddition of :CF₂ followed by ring expansion. | Direct introduction of the gem-difluoro motif. | Control of regioselectivity and subsequent ring expansion. |
| Radical Cyclization | Visible-light-mediated cyclization of a difluoromethyl radical precursor. | Mild reaction conditions, high functional group tolerance. | Precursor synthesis, control of competing reaction pathways. |
Exploration of Asymmetric Synthesis Methodologies
The introduction of chirality into the this compound scaffold would dramatically increase its value, particularly for applications in medicinal chemistry. Currently, the asymmetric synthesis of this specific compound is not well-documented, presenting a significant opportunity for research. Future exploration is likely to draw inspiration from successful methodologies applied to other fluorinated carbocycles.
Chiral Catalysis: Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids has been successfully used to create chiral seven-membered rings. rsc.org Adapting this methodology to a suitable fluorinated precursor could provide a direct route to enantiomerically enriched products. Similarly, organocatalytic approaches, which have proven highly effective for the enantioselective α-fluorination of cyclic ketones, could be explored to set the stereocenter in an early- or late-stage synthetic step. nih.gov
Diastereoselective Synthesis: Building on existing work, diastereoselective approaches offer a reliable method for controlling stereochemistry. For instance, a diastereoselective synthesis of seven-membered, γ,γ-difluorinated β-amino acid derivatives has been achieved, utilizing a ring-closing metathesis followed by a stereoselective reduction. acs.org This strategy of using an existing stereocenter to direct the formation of a new one could be applied to precursors of this compound.
Chemo-Enzymatic Methods: The use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates is a powerful strategy that has been applied to the synthesis of optically active gem-difluorocyclopropanes. nih.gov This approach could be adapted to resolve a racemic precursor of the target molecule or a key intermediate in its synthesis.
The successful development of these asymmetric methodologies will be essential for investigating the stereochemistry-dependent biological activity and material properties of derivatives.
Investigation of Undiscovered Chemical Transformations
The this compound scaffold is a platform for discovering new chemical reactions and reactivity patterns. The presence of the electron-withdrawing gem-difluoro group can significantly influence the reactivity of the carboxylic acid and the adjacent methylene groups, potentially enabling transformations that are not feasible in their non-fluorinated counterparts.
Future research could focus on:
Transformations of the Carboxylic Acid: Standard derivatization of the carboxyl group into esters, amides, and alcohols is expected. However, more complex transformations, such as Curtius or Hofmann rearrangements to install an amine group at the 1-position, could provide access to novel fluorinated amino acids. The electronic effect of the distal CF₂ group on the rates and outcomes of these reactions warrants investigation.
Functionalization of the Carbocyclic Ring: Exploring the reactivity of the cycloheptane ring itself is a key frontier. Research into radical- and cation-mediated functionalizations, which have been demonstrated on gem-difluorocyclobutanol derivatives, could lead to the synthesis of 1,4-disubstituted difluorocycloheptane derivatives. acs.orgnih.gov The stability of the gem-difluorocycloalkane motif under various conditions, including cross-coupling reactions, should be systematically explored. acs.org
Ring-Opening and Ring-Contraction Reactions: Under specific conditions, fluorinated cycloalkanes can undergo unique rearrangements. Investigating the stability of the 4,4-difluorocycloheptane ring under thermal, acidic, or basic stress could lead to the discovery of novel ring-opening or ring-contraction pathways, providing access to unique acyclic or smaller-ring fluorinated compounds. The ring-opening of gem-difluorocyclopropanes is a known strategy for accessing other fluorinated motifs. nih.gov
Advanced Computational Studies for Predictive Design
Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, advanced computational studies can provide profound insights and guide experimental efforts, saving significant time and resources. nih.govacs.org
Conformational Analysis: The seven-membered ring of cycloheptane is conformationally complex. Computational modeling can predict the preferred low-energy conformations of the difluorinated ring and how the conformation changes upon substitution. This is critical for designing molecules that can adopt a specific shape to bind to a biological target.
Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key molecular properties such as acidity (pKa), lipophilicity (logP), dipole moment, and electrochemical stability. researchgate.net These predictions can help prioritize the synthesis of derivatives with drug-like or material-like properties. For example, DFT calculations have been used to study the properties of fluorinated derivatives of other cyclic compounds for potential use in electrochemical devices. researchgate.net
Reaction Mechanism and Design: Computational studies can elucidate the mechanisms of known and potential synthetic reactions. By modeling transition states and reaction profiles, researchers can understand the origins of selectivity and rationally design improved catalysts or reaction conditions. acs.org Furthermore, machine learning and deep learning models are emerging as powerful tools for predicting the impact of fluorine substitution on the biological activity of a compound. researchgate.net
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Property Prediction & Mechanistic Studies | pKa, logP, Dipole Moment, Conformational Energies, Reaction Pathways. |
| Molecular Dynamics (MD) | Conformational Sampling | Preferred 3D structures, flexibility, interaction with solvent. |
| Machine Learning / AI | Predictive Design | Bioactivity changes upon substitution, prediction of synthetic success. |
| COSMO-RS | Solvation & Property Prediction | Solubility, boiling points, dielectric constants. |
Applications in Advanced Materials Science Research
The unique electronic properties conferred by multiple C-F bonds make fluorinated cycloalkanes highly attractive for materials science. All-cis-multifluorinated cycloalkanes, for instance, are known to possess very large molecular dipole moments, making them desirable motifs for advanced materials. nih.gov While the subject compound has a single gem-difluoro group, it can serve as a crucial building block for more complex fluorinated materials.
Fluoropolymers: The carboxylic acid functional group provides a handle for polymerization. By converting it to a polymerizable group (e.g., an acrylate (B77674) or vinyl ether), this compound could be used as a monomer to create novel fluoropolymers. These polymers would be expected to exhibit properties characteristic of fluorinated materials, such as high thermal stability, chemical inertness, and hydrophobicity. britannica.com
Liquid Crystals: The rigid yet flexible nature of the cycloheptane ring, combined with the polarity of the C-F bonds, makes derivatives of this compound interesting candidates for liquid crystal applications.
Self-Assembled Monolayers (SAMs): The high dipole moments associated with fluorinated cycloalkanes are of great interest for creating ordered molecular layers on surfaces. researchgate.net Derivatives of this compound could be designed to form SAMs with unique surface properties, such as tailored wettability and electronic characteristics.
Sustainable Materials: A frontier in polymer science is the development of chemically recyclable polymers. Research into depolymerizable semi-fluorinated polymers is underway, aiming to create sustainable functional materials that can contribute to a circular economy. rsc.org Incorporating the 4,4-difluorocycloheptane motif into such polymer backbones is an exciting future possibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
